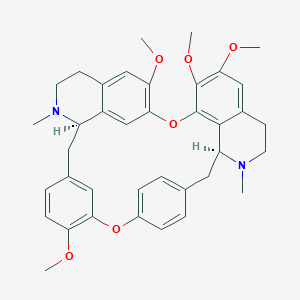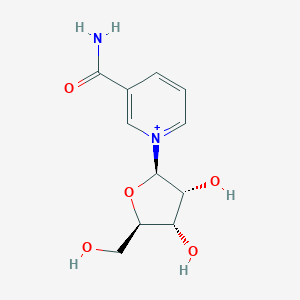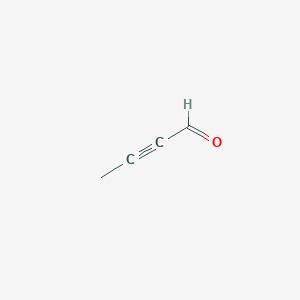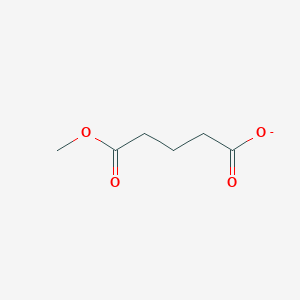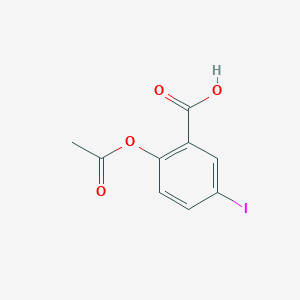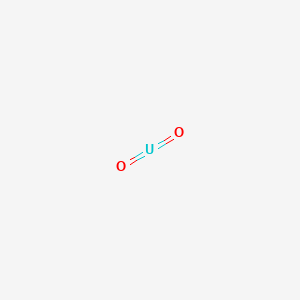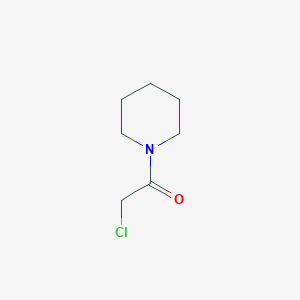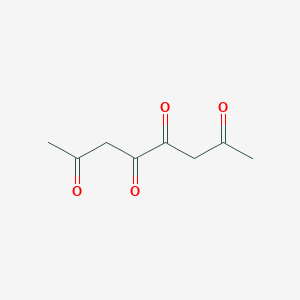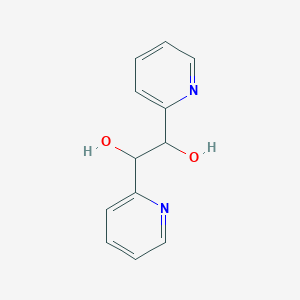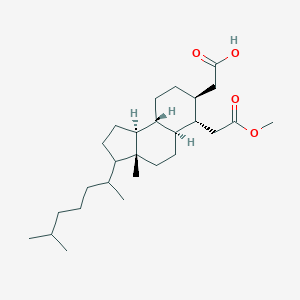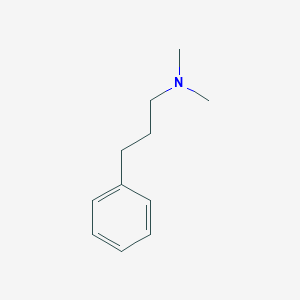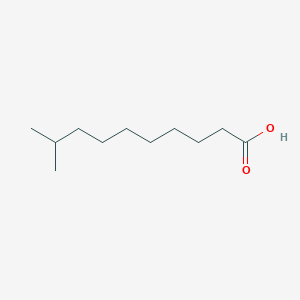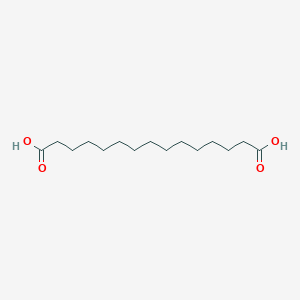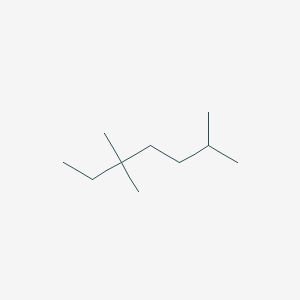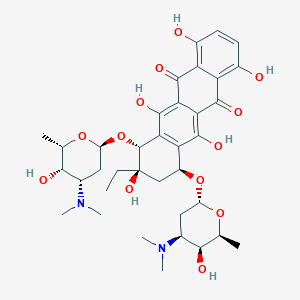
Isorhodomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isorhodomycin A is a natural product that was first isolated from the marine bacterium Streptomyces sp. CNS284. It belongs to the class of rhodomycins, which are known for their potent antibacterial and antitumor activities. Isorhodomycin A has been of particular interest to researchers due to its unique chemical structure and promising biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Therapy
Isorhodomycin A, along with other antibiotics, has been a crucial element in the development of antimicrobial therapies. A significant historical milestone was the combination therapy with streptomycin and p-aminosalicylic acid, which effectively reduced the occurrence of resistance in tuberculosis treatment. The inclusion of potent drugs like rifampicin and pyrazinamide in treatment regimens further revolutionized therapy, allowing for shorter and more effective treatment durations (Mitchison, 2004).
Pulmonary Fibrosis Research
Isorhodomycin A has been studied for its potential therapeutic effects in pulmonary fibrosis. A study focusing on isorhamnetin, a related compound, showed promising results in inhibiting collagen deposition and epithelial-mesenchymal transition (EMT) in bleomycin-induced pulmonary fibrosis models. This suggests a potential pathway for isorhodomycin A in treating similar conditions (Zheng et al., 2018).
Genetic Engineering of Antibiotics
Isorhodomycin A's chemical class has been explored in genetic engineering to produce hybrid antibiotics. By transferring biosynthetic genes between strains producing different antibiotics, novel compounds with potentially enhanced properties can be created. This approach opens up new possibilities for the development of more effective antibiotics (Hopwood et al., 1985).
Understanding Antibiotic Mechanisms
Research on antibiotics like isorhodomycin A has contributed to a deeper understanding of the mechanisms of various antibiotics. This knowledge is crucial in developing more effective treatment strategies and combating drug resistance. Studies on antibiotics' effects on cell membranes and cell division proteins provide valuable insights into their mechanisms of action (Pogliano, Pogliano, & Silverman, 2012).
Plant Growth-Regulating Activity
Isorhodomycin A, along with other non-medical application antibiotics, has been studied for its potential as a plant growth regulator. This research indicates the possibility of using such compounds in agriculture to enhance crop yields in an eco-friendly manner (Boikova et al., 2019).
Propiedades
Número CAS |
1403-81-2 |
|---|---|
Nombre del producto |
Isorhodomycin A |
Fórmula molecular |
C36H48N2O13 |
Peso molecular |
716.8 g/mol |
Nombre IUPAC |
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H48N2O13/c1-8-36(47)13-20(50-21-11-16(37(4)5)29(41)14(2)48-21)25-28(35(36)51-22-12-17(38(6)7)30(42)15(3)49-22)34(46)27-26(33(25)45)31(43)23-18(39)9-10-19(40)24(23)32(27)44/h9-10,14-17,20-22,29-30,35,39-42,45-47H,8,11-13H2,1-7H3/t14-,15-,16-,17-,20-,21-,22-,29+,30+,35+,36+/m0/s1 |
Clave InChI |
ZWVCTHFFGBPZIN-OCSXNPFMSA-N |
SMILES isomérico |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)N(C)C)O |
SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |
SMILES canónico |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



